molecular formula C21H16 B14620744 4-(1-Phenylethenyl)-9H-fluorene CAS No. 57704-79-7

4-(1-Phenylethenyl)-9H-fluorene

Cat. No.: B14620744
CAS No.: 57704-79-7
M. Wt: 268.4 g/mol
InChI Key: SFCCLHKVOVBING-UHFFFAOYSA-N
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Description

4-(1-Phenylethenyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a phenylethenyl group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylethenyl)-9H-fluorene typically involves the reaction of fluorene with styrene under specific conditions. One common method is the Friedel-Crafts alkylation, where fluorene reacts with styrene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenylethenyl)-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the phenylethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of ethyl-substituted fluorene.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(1-Phenylethenyl)-9H-fluorene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-(1-Phenylethenyl)-9H-fluorene involves its interaction with specific molecular targets. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethanol: An aromatic alcohol with similar structural features but different functional groups.

    1-(2,2-Difluorophenylethenyl)benzene: A fluorinated analog with distinct chemical properties.

Uniqueness

4-(1-Phenylethenyl)-9H-fluorene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its combination of a fluorene core with a phenylethenyl group makes it a versatile compound for various scientific and industrial uses.

Properties

CAS No.

57704-79-7

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

4-(1-phenylethenyl)-9H-fluorene

InChI

InChI=1S/C21H16/c1-15(16-8-3-2-4-9-16)19-13-7-11-18-14-17-10-5-6-12-20(17)21(18)19/h2-13H,1,14H2

InChI Key

SFCCLHKVOVBING-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=CC3=C2C4=CC=CC=C4C3

Origin of Product

United States

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